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Abstract
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a non-proteinogenic γ-

amino acid.[1][2] Its structure, featuring a chiral center and both acidic and basic functional

groups, makes it a valuable building block in pharmaceutical and peptide chemistry.[3] A

thorough understanding of its three-dimensional structure and spectroscopic properties is

critical for its application in drug design, synthesis, and quality control. This technical guide

provides a comprehensive overview of the structural analysis of (S)-4-Aminovaleric acid,

detailing the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis, offering detailed experimental protocols and data interpretation frameworks.

Introduction
(S)-4-Aminovaleric acid (Figure 1) is a chiral molecule with the chemical formula C₅H₁₁NO₂

and a molecular weight of 117.15 g/mol .[2] Its structure consists of a five-carbon pentanoic

acid backbone with an amino group at the chiral C4 position. The presence of a carboxylic acid

group and an amino group allows it to exist as a zwitterion under physiological conditions. The

precise characterization of its atomic arrangement, connectivity, and dynamic behavior in

solution is paramount for understanding its biological activity and chemical reactivity. This guide

outlines the primary analytical techniques employed for its complete structural elucidation.
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Workflow for the structural analysis of (S)-4-Aminovaleric acid.

X-ray Crystallography
X-ray crystallography provides definitive information about the precise three-dimensional

arrangement of atoms in the solid state, including bond lengths, bond angles, and

stereochemistry.

Data Presentation
As of the date of this document, a publicly available crystal structure for (S)-4-Aminovaleric
acid has not been deposited in the Cambridge Structural Database (CSD). [4][5]Therefore,

experimental crystallographic data such as unit cell parameters, space group, and atomic

coordinates are not available. The data table below is presented as a template for when such

data becomes available.

Parameter Value

Chemical Formula C₅H₁₁NO₂

Molecular Weight 117.15 g/mol

Crystal System To be determined

Space Group To be determined

a, b, c (Å) To be determined

α, β, γ (°) To be determined

Volume (Å³) To be determined

Z (molecules/cell) To be determined

Density (calc) To be determined

R-factor To be determined

CCDC Deposition No. To be determined
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Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals of (S)-4-Aminovaleric acid are required. Due to

its high solubility in water, slow evaporation of an aqueous or water/ethanol solution at room

temperature is a primary method. Vapor diffusion with a more volatile anti-solvent (e.g.,

acetone or isopropanol) can also be attempted.

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension)

with sharp edges and no visible defects is selected under a microscope. It is mounted on a

cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold

nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

Data Collection: The mounted crystal is placed on a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a

detector. A series of diffraction images are collected as the crystal is rotated through a range

of angles.

Data Processing: The collected images are processed to integrate the intensities of the

diffraction spots. The data is corrected for experimental factors (e.g., Lorentz and

polarization effects). The unit cell parameters and space group are determined from the

diffraction pattern.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined against the experimental data, adjusting atomic coordinates and thermal

displacement parameters to minimize the difference between observed and calculated

structure factors, ultimately yielding the final, detailed 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the chemical structure of organic

molecules in solution. It provides detailed information about the carbon-hydrogen framework,

atom connectivity, and stereochemistry.

Data Presentation
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Experimentally determined NMR data for (S)-4-Aminovaleric acid is not widely published. The

following tables present predicted chemical shifts based on computational models and data

from structurally similar compounds. [6]The actual experimental values may vary depending on

the solvent, pH, and temperature. [7] Table 1: Predicted ¹H NMR Data (D₂O, 500 MHz)

Position Label
Predicted δ
(ppm)

Multiplicity
Coupling (J
Hz)

Integration

5 Hₐ 1.25 Doublet ~7.0 3H

3 Hᵦ 1.80 - 1.95 Multiplet - 2H

2 Hᵧ 2.35 Triplet ~7.5 2H

4 H₈ 3.20 - 3.35 Multiplet - 1H

Table 2: Predicted ¹³C NMR Data (D₂O, 125 MHz)

Position Label Predicted δ (ppm)

5 C₅ 18.5

3 C₃ 32.0

2 C₂ 33.5

4 C₄ 48.0

1 C₁ 181.0

2D NMR Correlations
2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single

Quantum Coherence) are essential for confirming atomic connectivity.
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Expected 2D NMR Correlations for (S)-4-Aminovaleric acid

Structure & Labels COSY (¹H-¹H) Correlations HSQC (¹³C-¹H) Correlations
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Expected ¹H-¹H COSY and ¹³C-¹H HSQC correlations for the molecule.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (S)-4-Aminovaleric acid in ~0.6 mL of a

deuterated solvent. Deuterium oxide (D₂O) is a suitable solvent due to the molecule's

polarity. A small amount of a chemical shift reference, such as DSS (4,4-dimethyl-4-

silapentane-1-sulfonic acid), can be added.

1D ¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high

homogeneity.

Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle, an

acquisition time of 2-4 seconds, and a relaxation delay of at least 5 times the longest T₁

relaxation time (typically 2-5 seconds for small molecules) to ensure quantitative accuracy.

The solvent signal (HDO) is typically suppressed using a presaturation sequence.

1D ¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared

to ¹H NMR due to the low natural abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90,

DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Acquisition (COSY & HSQC):

COSY: Acquire a gradient-selected COSY experiment to establish proton-proton coupling

networks. This will show correlations between Hᵧ, Hᵦ, H₈, and Hₐ.

HSQC: Acquire a gradient-selected HSQC experiment to determine one-bond carbon-

proton correlations. This will link each proton signal to its directly attached carbon atom

(C₂-Hᵧ, C₃-Hᵦ, C₄-H₈, C₅-Hₐ).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation
The following table lists the expected characteristic IR absorption bands for (S)-4-
Aminovaleric acid based on its functional groups. Data for the related 5-Aminovaleric acid

shows characteristic peaks in these regions. [8] Table 3: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3400 - 2400
O-H stretch

(hydrogen-bonded)
Carboxylic Acid Broad

3200 - 2800
N-H stretch

(zwitterion)
Ammonium (-NH₃⁺) Broad

2960 - 2850 C-H stretch (aliphatic) Alkyl Chain Medium

~1710
C=O stretch (non-

ionic)
Carboxylic Acid Strong

~1640
N-H bend

(asymmetric)
Ammonium (-NH₃⁺) Medium

~1550
C=O stretch

(carboxylate)
Carboxylate (-COO⁻) Strong

~1400 C-O-H bend Carboxylic Acid Medium

Experimental Protocol: Fourier-Transform IR (FT-IR)
Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of dry (S)-4-Aminovaleric acid with ~100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (several tons) to form a thin,

transparent or translucent pellet.

Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the FT-IR

spectrometer and run a background scan. This is necessary to subtract the spectral

contributions of atmospheric CO₂ and water vapor, as well as the KBr matrix.
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Sample Spectrum: Place the KBr pellet containing the sample into the sample holder in the

spectrometer.

Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or

32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of

4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the exact molecular weight of a compound and can provide

structural information through analysis of fragmentation patterns.

Data Presentation
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 4: High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z

[M+H]⁺ (C₅H₁₂NO₂⁺) 118.0863 To be determined

[M-H]⁻ (C₅H₁₀NO₂⁻) 116.0717 To be determined

[M+Na]⁺ (C₅H₁₁NO₂Na⁺) 140.0682 To be determined

Expected Fragmentation: In tandem MS (MS/MS), the protonated molecule [M+H]⁺ (m/z 118.1)

would likely show characteristic losses:

Loss of H₂O (-18 Da): Fragment at m/z ~100.1

Loss of HCOOH (-46 Da): Fragment at m/z ~72.1

Cleavage adjacent to the amine group.

Experimental Protocol: Electrospray Ionization (ESI)
Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of (S)-4-Aminovaleric acid (~10-100 µM) in a

suitable solvent system, such as 50:50 water/methanol or 50:50 water/acetonitrile, often with

a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1%

ammonium hydroxide) for negative ion mode to promote ionization.

Infusion and Ionization: The solution is infused into the ESI source of the mass spectrometer

at a low flow rate (e.g., 5-10 µL/min). A high voltage is applied to the tip of the infusion

needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the

analyte are released into the gas phase.

Mass Analysis (Full Scan): The ions are guided into the mass analyzer (e.g., Time-of-Flight

(TOF) or Orbitrap). A full scan is performed to detect the parent ions, such as [M+H]⁺ or [M-

H]⁻, and confirm the molecular weight. High-resolution analysis provides the exact mass,

allowing for the determination of the elemental formula.

Tandem MS (MS/MS): To obtain structural information, an MS/MS experiment is performed.

The parent ion of interest (e.g., m/z 118.1) is isolated in the mass analyzer, subjected to

collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the

resulting fragment ions are mass-analyzed. This fragmentation pattern provides clues about

the molecule's structure.

Conclusion
The structural elucidation of (S)-4-Aminovaleric acid requires a synergistic application of

multiple analytical techniques. While mass spectrometry confirms the molecular formula and IR

spectroscopy identifies key functional groups, NMR spectroscopy provides the definitive

solution-state structure by mapping the complete atomic connectivity. Although experimental

crystallographic data is not currently available, X-ray diffraction remains the gold standard for

determining the solid-state conformation. The protocols and expected data presented in this

guide provide a robust framework for the comprehensive structural characterization of (S)-4-
Aminovaleric acid and related small molecules, which is essential for advancing their

application in scientific research and development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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